[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
JWH 018 6-hydroxyindole metabolite-d9: is a deuterated form of the 6-hydroxyindole metabolite of JWH 018, a synthetic cannabinoid. This compound is primarily used as an analytical reference standard for the quantification of JWH 018 6-hydroxyindole metabolite in various biological samples . The deuterated form, which contains nine deuterium atoms, is particularly useful in mass spectrometry due to its distinct mass difference from the non-deuterated form .
Preparation Methods
The synthesis of JWH 018 6-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the 6-hydroxyindole metabolite of JWH 018. The synthetic route typically starts with the parent compound, JWH 018, which undergoes hydroxylation to form the 6-hydroxyindole metabolite. This metabolite is then subjected to deuterium exchange reactions under specific conditions to replace hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Chemical Reactions Analysis
JWH 018 6-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
JWH 018 6-hydroxyindole metabolite-d9 is widely used in scientific research, particularly in the fields of:
Forensic Chemistry and Toxicology: It serves as an internal standard for the quantification of JWH 018 metabolites in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Pharmacokinetics and Metabolism Studies: Researchers use this compound to study the metabolic pathways and pharmacokinetics of JWH 018 in the human body.
Analytical Chemistry: It is used to develop and validate analytical methods for detecting synthetic cannabinoids and their metabolites in various matrices.
Mechanism of Action
The mechanism of action of JWH 018 6-hydroxyindole metabolite-d9 is similar to that of its parent compound, JWH 018. JWH 018 is a synthetic cannabinoid that acts as an agonist of the cannabinoid receptors, particularly the CB1 and CB2 receptors . The 6-hydroxyindole metabolite retains this activity, although its potency may be lower than that of the parent compound. The deuterated form is primarily used for analytical purposes and does not significantly alter the mechanism of action .
Comparison with Similar Compounds
JWH 018 6-hydroxyindole metabolite-d9 can be compared with other similar compounds, such as:
JWH 018 4-hydroxyindole metabolite-d9: Another deuterated metabolite of JWH 018, which has a hydroxyl group at the 4-position instead of the 6-position.
JWH 073 5-hydroxyindole metabolite-d7: A deuterated metabolite of JWH 073, another synthetic cannabinoid, with a hydroxyl group at the 5-position.
The uniqueness of JWH 018 6-hydroxyindole metabolite-d9 lies in its specific deuteration pattern and its use as an internal standard for the quantification of JWH 018 metabolites .
Properties
Molecular Formula |
C24H23NO2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
OTRCAWIVHSQWPC-YGYNLGCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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